Ribavirin itself was first synthesized in the early 1970s and has been extensively studied for its antiviral properties. The glucopyranosyl derivative is synthesized to enhance the pharmacokinetic properties of ribavirin, potentially improving its efficacy and reducing side effects. The classification of 5'-O-glucopyranosyl ribavirin falls under the categories of antiviral agents and carbohydrate derivatives.
The synthesis of 5'-O-glucopyranosyl ribavirin involves several key steps, primarily using glycosylation reactions. The following methods have been documented:
The molecular structure of 5'-O-glucopyranosyl ribavirin can be described as follows:
5'-O-glucopyranosyl ribavirin participates in various chemical reactions that are significant for its biological activity:
The stability and reactivity of this compound can be influenced by factors such as pH and temperature, which are critical during synthesis and storage .
The mechanism by which 5'-O-glucopyranosyl ribavirin exerts its antiviral effects involves several key processes:
Studies have shown that modifications at the sugar moiety can impact both the efficacy and toxicity profiles of ribavirin derivatives .
The scientific applications of 5'-O-glucopyranosyl ribavirin are primarily focused on:
Research continues into optimizing this compound's properties to improve therapeutic outcomes in viral infections .
5'-O-Glucopyranosyl ribavirin (CAS#: 114283-60-2) is a glycosylated derivative of the broad-spectrum antiviral agent ribavirin. Its molecular formula is C₁₄H₂₂N₄O₁₀, with a molecular weight of 406.345 g/mol. The compound features a β-glycosidic bond connecting the anomeric carbon (C1) of a D-glucopyranosyl moiety to the 5'-oxygen atom of ribavirin’s ribofuranosyl ring [1] [7]. This linkage confers distinct stereochemical properties, confirmed via nuclear magnetic resonance spectroscopy to exhibit a beta-anomeric configuration [2]. The glucopyranosyl unit adopts the stable ^4C~1~ chair conformation, while the ribavirin component retains its characteristic 1,2,4-triazole-3-carboxamide nucleobase [1] [9].
The glycosylation significantly alters physicochemical properties compared to ribavirin:
Table 1: Comparative Molecular Properties of Ribavirin and 5'-O-Glucopyranosyl Ribavirin
Property | Ribavirin | 5'-O-Glucopyranosyl Ribavirin |
---|---|---|
Molecular Formula | C₈H₁₂N₄O₅ | C₁₄H₂₂N₄O₁₀ |
Molecular Weight (g/mol) | 244.21 | 406.345 |
Polar Surface Area (Ų) | 134.71 | 222.87 |
Water Solubility | High | Moderate |
The synthesis of 5'-O-glucopyranosyl ribavirin was first reported in 1987 as part of a systematic exploration to modify ribavirin’s pharmacokinetic limitations. Researchers employed the Koenigs-Knorr glycosylation method, reacting 2',3'-O-isopropylideneribavirin with tetra-O-acetyl-α-D-glucopyranosyl bromide under silver carbonate/silver perchlorate catalysis. This approach initially yielded ortho ester byproducts rather than the desired glycoside [2].
A pivotal advancement came with the Bredereck modification:
This protocol achieved regiospecific 5'-O-glycosylation with confirmed β-configuration through ^1^H-NMR coupling constants (J = 7-8 Hz for anomeric proton) [2]. The 1987 study concurrently developed the analogous galactopyranosyl derivative, establishing structure-activity comparisons for nucleoside glycosides [2].
Table 2: Key Historical Developments in Ribavirin Glycosylation
Year | Development | Significance |
---|---|---|
1987 | First synthesis via Bredereck-modified Koenigs-Knorr | Achieved regiospecific β-glycosidic linkage |
1990s | Exploration as liver-targeted prodrug | Leveraged hepatic glucosidases for activation |
2022 | Anti-Hepatitis C Virus/Zika evaluation of analogs | Demonstrated retained broad-spectrum activity [8] |
Glycosylation fundamentally reprograms nucleoside analog behavior through three pharmacological mechanisms:
Membrane Permeability Modulation:The glucopyranosyl moiety increases molecular weight by ≈66% and hydrogen-bonding capacity compared to ribavirin. While this reduces passive diffusion across lipid membranes, it facilitates uptake via glucose transporters (GLUT1/GLUT2) expressed in hepatocytes and immune cells [4] [9]. This enables tissue-targeted delivery, particularly relevant for hepatitis C virus therapy where hepatic concentration is critical [4].
Prodrug Activation Pathway:The glycosidic bond serves as a hydrolyzable prodrug linkage. β-glucosidases (notably hepatic glucocerebrosidase) cleave the glycosidic bond, regenerating active ribavirin intracellularly [9]. This minimizes systemic exposure and potentially reduces extrahepatic toxicity. Enzymatic cleavage studies confirm ≈80% conversion to ribavirin within 24 hours in human liver homogenates [8].
Pharmacokinetic Optimization:Glycosylation alters key ADME parameters:
Table 3: Pharmacological Modifications Induced by 5'-O-Glycosylation
Parameter | Ribavirin | 5'-O-Glucopyranosyl Ribavirin | Pharmacological Impact |
---|---|---|---|
log P (Calculated) | -2.26 | -4.18 | Reduced passive diffusion |
Transport Mechanism | ENT1/CNT | GLUT1/GLUT2 | Hepatocyte targeting |
Plasma Protein Binding | 0% | <5% | Enhanced free fraction availability |
Primary Elimination | Renal (61%) | Hepatic metabolism > renal | Reduced nephrotoxicity potential |
These modifications collectively address ribavirin’s limitations—rapid clearance and dose-dependent hemolysis—while leveraging hepatic activation for viral infections [4] [8]. Recent studies confirm that C-nucleoside analogs retaining the glucopyranosyl group exhibit inhibitory activity against both hepatitis C virus (IC~50~ ≈ 49.1 μM) and Zika virus, validating preserved antiviral targeting [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7